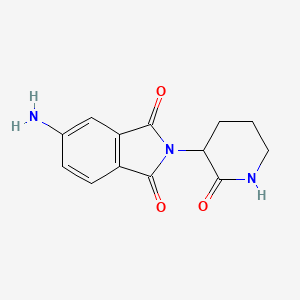
5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a compound with the CAS Number: 1270702-45-8 . It is also known as a thalidomide analog that can be useful in PROTAC research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C13H13N3O3/c14-7-3-4-8-9(6-7)13(19)16(12(8)18)10-2-1-5-15-11(10)17/h3-4,6,10H,1-2,5,14H2,(H,15,17) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.26 . It is a solid at 20°C .科学的研究の応用
Thalidomide Analog
“5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione” is a thalidomide analog . Thalidomide and its analogs have been widely used in medical research due to their immunomodulatory, anti-inflammatory, and anti-angiogenic properties. They are particularly useful in the study of diseases such as cancer and autoimmune disorders.
PROTAC Research
This compound can be useful in Proteolysis Targeting Chimera (PROTAC) research . PROTACs are a class of drugs that work by tagging disease-causing proteins for destruction by the cell’s natural protein disposal system. This approach has shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders.
Biochemical Reagent
“5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione” can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and assays. They can help in the study of biological processes and the development of new therapeutic strategies.
Organic Compound for Life Science Research
This compound can be used as an organic compound for life science related research . Organic compounds are often used in the study of biological systems. They can help in understanding the chemical reactions that occur in living organisms, leading to insights into disease mechanisms and potential treatments.
Study of Protein Degradation
As a potential component of PROTACs, this compound could be used in the study of protein degradation . Understanding how proteins are degraded is crucial in many areas of biology and medicine, including the study of diseases caused by the accumulation of misfolded proteins.
Safety and Hazards
The compound has been classified with the signal word ‘Warning’. It is known to cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
将来の方向性
作用機序
Target of Action
It is known that isoindoline-1,3-dione compounds can modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
It is suggested that isoindoline-1,3-dione compounds can interact with their targets, such as the dopamine receptor d3, leading to potential changes in neuronal signaling .
Biochemical Pathways
The modulation of the dopamine receptor d3 by isoindoline-1,3-dione compounds suggests that they may influence dopaminergic signaling pathways .
Result of Action
It is suggested that isoindoline-1,3-dione compounds may have a potential capacity in the treatment of alzheimer’s disease due to their ability to inhibit β-amyloid protein aggregation .
特性
IUPAC Name |
5-amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-7-3-4-8-9(6-7)13(19)16(12(8)18)10-2-1-5-15-11(10)17/h3-4,6,10H,1-2,5,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCBTIIVRYODOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

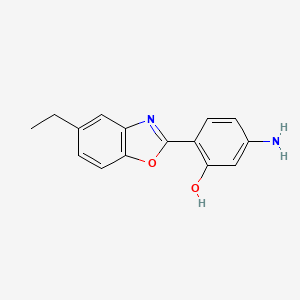


![N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3006410.png)
![6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B3006413.png)
![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006416.png)
![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3006417.png)
![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B3006418.png)
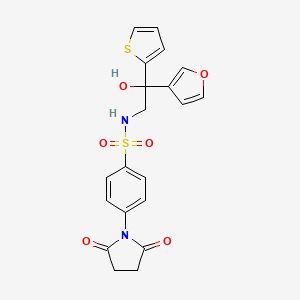

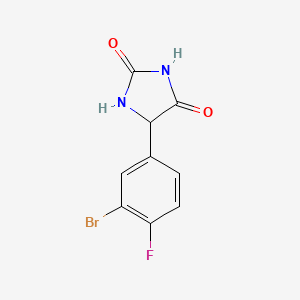

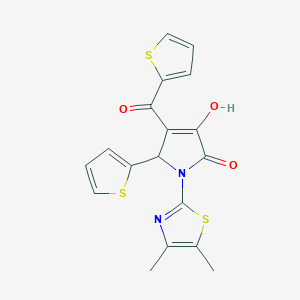
![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B3006425.png)